3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
Description
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile is a carbazole-derived compound featuring a nitrile-functionalized propane chain attached to the nitrogen atom of the tetrahydrocarbazole core. The tetrahydrocarbazole scaffold is a partially saturated carbazole variant, which enhances conformational flexibility and modulates electronic properties compared to fully aromatic carbazoles.
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1,3,6,8H,2,4-5,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUXXJPRIHSCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365566 | |
| Record name | 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24115-51-3 | |
| Record name | 9H-Carbazole-9-propanenitrile, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves the reaction of 1,2,3,4-tetrahydrocarbazole with a suitable nitrile compound under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbazole, followed by the addition of a nitrile compound like acrylonitrile. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Primary amines or other reduced forms of the compound.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds related to tetrahydrocarbazoles exhibit notable antitumor properties. A study highlighted the synthesis of tetrahydrocarbazole hybrids that demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile may serve as a lead compound for developing new anticancer agents .
Neuroprotective Effects
The structural characteristics of tetrahydrocarbazole derivatives suggest potential neuroprotective properties. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The nitrile group may enhance these protective effects by modulating signaling pathways involved in neurodegeneration.
Polymer Chemistry
In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can improve the material's strength and thermal stability due to the rigid carbazole structure.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In the context of its biological activities, the compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, some carbazole derivatives have been shown to inhibit butyrylcholinesterase (BChE), which is a target for the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The tetrahydrocarbazole moiety is a common structural motif in several derivatives, but substitutions on the propane chain and adjacent functional groups lead to significant differences in properties:
Key Observations :
- The nitrile group in the target compound enhances electrophilicity, enabling participation in click chemistry or enzyme inhibition .
- Dinitrile analogs () may exhibit stronger intermolecular interactions due to dual nitrile groups, influencing crystal packing and stability.
Physical Properties:
Biological Activity
3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is a compound featuring a carbazole core structure fused with a propanenitrile group. This compound has garnered interest due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 238.28 g/mol. It typically exhibits a melting point of 108-110 °C when dissolved in ethanol.
Antiviral Activity
Research has indicated that carbazole derivatives exhibit significant antiviral properties. For instance, compounds with structural similarities to this compound have shown efficacy against Hepatitis C Virus (HCV). One study reported an analog with an EC50 value of 0.031 µM against HCV genotype 1b, demonstrating low cytotoxicity (CC50 > 50 µM) and a high selectivity index (SI > 1612) . These findings suggest that modifications in the carbazole structure can enhance antiviral potency.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, tetrahydrocarbazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. The MTT assay was employed to assess cell viability, with notable inhibition observed in HT-29 colon cancer cells. Compounds derived from tetrahydrocarbazole exhibited IC50 values indicating significant anticancer activity .
Table 1: Summary of Anticancer Activities
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 3-nitrophenyl-N-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl] thiosemicarbazone | HT-29 | Varies | Cytotoxicity through mitochondrial inhibition |
| New tetrahydrocarbazole-benzyl pyridine hybrids | Various | Varies | Neuroprotective activity |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies utilizing carrageenan-induced edema models in rats have shown that certain derivatives possess significant anti-inflammatory activity . The mechanism is believed to involve inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antiviral Screening : A series of carbazole derivatives were screened for their ability to inhibit HCV replication. Modifications at the N-position of the carbazole ring were found to enhance activity significantly .
- Cytotoxicity Assessment : In vitro testing on various cancer cell lines revealed that tetrahydrocarbazole derivatives could inhibit cell growth effectively. The studies utilized MTT assays to determine IC50 values and establish a correlation between structure and activity .
Q & A
Q. Q1. What are the established synthetic routes for 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound is synthesized via a two-step process starting from 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid. First, the acid is esterified (e.g., to ethyl ester using ethanol and H₂SO₄), followed by a Grignard reaction with methylmagnesium iodide (2 equivalents) to yield the tertiary alcohol intermediate. Subsequent dehydration or nitrile introduction (e.g., via nucleophilic substitution with KCN) forms the propanenitrile derivative . Optimization involves monitoring reaction temperature (0–5°C for Grignard addition), solvent choice (THF or diethyl ether), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed by TLC and NMR .
Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify carbazole ring protons (δ 6.8–7.5 ppm), tetrahydro ring protons (δ 1.5–3.0 ppm), and nitrile carbon (δ ~120 ppm) .
- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .
- X-ray crystallography : SHELXL/SHELXS programs refine crystal structures, with ORTEP-3 visualizing packing motifs. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Methodological Answer: SAR studies focus on modifying the carbazole core and nitrile side chain. For example:
- Core substitutions : Introducing halogens (Cl, F) at position 6 (see ) increases lipophilicity and receptor binding affinity.
- Side chain variations : Replacing nitrile with carboxylic acid (as in Ramatroban analogs) alters thromboxane receptor antagonism .
Biological assays (e.g., IC₅₀ measurements in inflammation models) validate activity, supported by molecular docking (AutoDock Vina) to map interactions with targets like CRTH2 .
Q. Q4. What computational strategies are effective in predicting physicochemical properties and reactivity of this compound?
Methodological Answer:
- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and nitrile reactivity .
- QSAR models : Use CODESSA or MOE to correlate substituent effects (e.g., Hammett σ values) with solubility or metabolic stability .
- Molecular dynamics (MD) : GROMACS simulates solvation behavior in aqueous/PBS buffers to assess aggregation tendencies .
Q. Q5. How can crystallographic data resolve discrepancies in reported crystal structures of related tetrahydrocarbazole derivatives?
Methodological Answer: Discrepancies (e.g., unit cell parameters or space groups) arise from polymorphic forms or twinning. Strategies include:
Q. Q6. What experimental protocols mitigate byproduct formation during the Grignard step in the synthesis?
Methodological Answer: Common byproducts (e.g., ketones from over-addition) are minimized by:
- Controlled reagent addition : Slow addition of methylmagnesium iodide (<1 mL/min) under inert atmosphere.
- Low-temperature quenching : Use saturated NH₄Cl (0°C) to terminate the reaction.
- Purification : Flash chromatography (hexane/ethyl acetate gradient) removes residual Mg salts. LC-MS monitors byproduct profiles .
Data Analysis and Troubleshooting
Q. Q7. How should researchers address conflicting biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to assess bioavailability.
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS to detect active/inactive metabolites .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. Q8. What analytical methods are recommended for stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3% w/v) at 40°C for 24–72 hours.
- HPLC-DAD/MS : Monitor degradation products using a C18 column (ACN/water gradient). Nitrile hydrolysis to amide/carboxylic acid is a key degradation pathway .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
